antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride
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Overview
Description
Antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride is a complex organometallic compound It features a central antimony ion in the +5 oxidation state, coordinated with a large organic cation and hexafluoride anions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride typically involves the reaction of antimony pentafluoride with a pre-synthesized organic cation The organic cation is prepared through a series of steps involving the condensation of diethylamine with various aromatic aldehydes and amines under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the organic cation followed by its reaction with antimony pentafluoride. The process would require stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using reducing agents such as sodium borohydride.
Substitution: The organic cation can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides, cyanides, or amines under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state antimony species, while reduction may produce lower oxidation state species. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with cellular components, leading to the disruption of cellular processes. Its unique structure allows it to bind to specific molecular targets, influencing biochemical pathways and leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Antimony(5+);[4-(diethylamino)phenyl]azanium;hexafluoride
- Antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-(diethylamino)phenyl]azanium;hexafluoride
Uniqueness
Antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride is unique due to its complex structure, which includes multiple diethylamino groups and a large organic cation. This structure imparts unique electronic and steric properties, making it distinct from other similar compounds.
Properties
CAS No. |
4263-38-1 |
---|---|
Molecular Formula |
C46H61F6N6Sb |
Molecular Weight |
933.8 g/mol |
IUPAC Name |
antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride |
InChI |
InChI=1S/C46H61N6.6FH.Sb/c1-9-47(10-2)37-17-25-41(26-18-37)51(42-27-19-38(20-28-42)48(11-3)12-4)45-33-35-46(36-34-45)52(43-29-21-39(22-30-43)49(13-5)14-6)44-31-23-40(24-32-44)50(15-7)16-8;;;;;;;/h17-37H,9-16H2,1-8H3;6*1H;/q+1;;;;;;;+5/p-6 |
InChI Key |
FOCCWWPFAGNQKK-UHFFFAOYSA-H |
Canonical SMILES |
CCN(CC)C1C=CC(=[N+](C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(CC)CC)C5=CC=C(C=C5)N(CC)CC)C=C1.[F-].[F-].[F-].[F-].[F-].[F-].[Sb+5] |
Origin of Product |
United States |
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